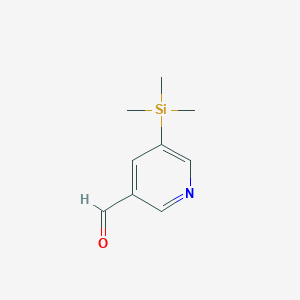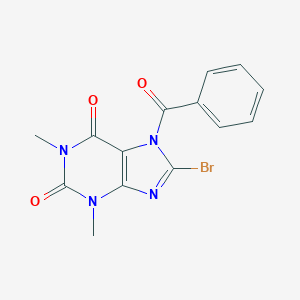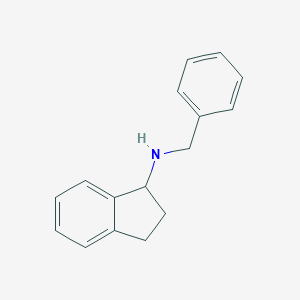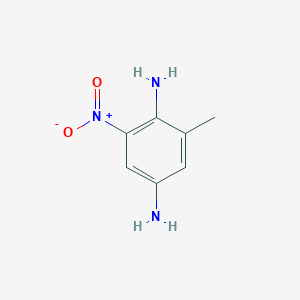
4-Amino-3-nitro-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-nitro-5-methylaniline, also known as 4-Amino-3-nitro-m-xylene (4-ANMX), is an organic compound that belongs to the class of nitroanilines. It is used as a precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The compound has also gained significant attention in scientific research due to its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is not well understood. However, studies have shown that the compound can act as an electron donor and acceptor, which makes it useful in the synthesis of conductive polymers and organic semiconductors. The compound can also undergo reduction and oxidation reactions, which can be used in electrochemical applications.
Biochemische Und Physiologische Effekte
Limited information is available on the biochemical and physiological effects of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. However, studies have shown that the compound can cause skin irritation and may be harmful if ingested or inhaled. Therefore, proper safety measures should be taken while handling the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is its versatility in different fields of research. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, the compound is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it.
Zukünftige Richtungen
There are several future directions for the research on 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. In the field of material science, the compound can be further studied for its potential applications in the synthesis of advanced materials like organic photovoltaics and sensors. In the field of electrochemistry, the compound can be used as an electrode material for energy storage and conversion devices. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Conclusion:
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is a versatile compound that has gained significant attention in scientific research due to its potential applications in different fields. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, it is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Synthesemethoden
The synthesis of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline involves the nitration of 4-Amino-5-methylaniline with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 0-5°C and yields 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline as a yellow crystalline solid. The compound can be further purified by recrystallization using solvents like ethanol or water.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been extensively studied for its potential applications in different fields. In the field of chemistry, the compound is used as a precursor in the synthesis of various dyes and pigments. It is also used in the production of pharmaceuticals like antimalarial drugs, antitumor agents, and anti-inflammatory drugs.
In the field of material science, 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been used as a building block for the synthesis of conductive polymers and organic semiconductors. The compound has also been studied for its potential applications in the field of electrochemistry, where it can be used as an electrode material.
Eigenschaften
CAS-Nummer |
155379-82-1 |
|---|---|
Produktname |
4-Amino-3-nitro-5-methylaniline |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
2-methyl-6-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |
InChI-Schlüssel |
WJADKDGCBYAUMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Andere CAS-Nummern |
155379-82-1 |
Synonyme |
4-AMINO-3-NITRO-5-METHYLANILINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




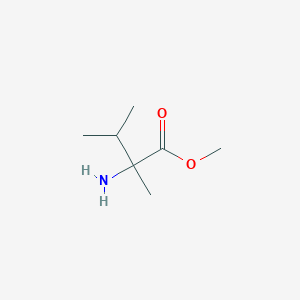

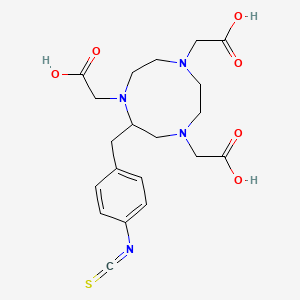
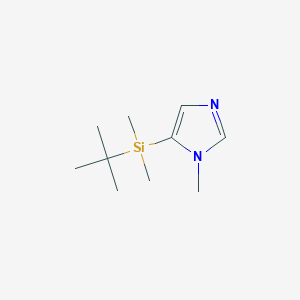
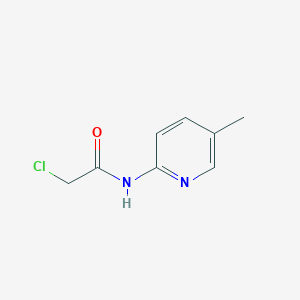
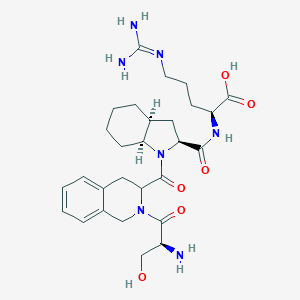
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
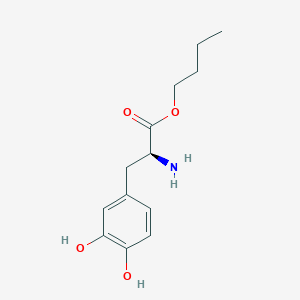
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
